![molecular formula C48H55N11O10 B606048 BETd-246 CAS No. 2140289-17-2](/img/structure/B606048.png)
BETd-246
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Overview
Description
BETd-246 is a second-generation and PROTAC-based BET bromodomain (BRD) inhibitor . It is connected by ligands for Cereblon and BET, exhibiting superior selectivity, potency, and antitumor activity .
Molecular Structure Analysis
The exact molecular weight of BETd-246 is 945.41, and its molecular formula is C48H55N11O10 . The chemical structure can be found on various scientific databases .Chemical Reactions Analysis
In human TNBC cells, BETd-246 treatment causes a dose-dependent depletion of BRD2, BRD3, and BRD4 . It displays strong growth inhibition and apoptosis induction activity in MDA-MB-468 cell lines .Scientific Research Applications
BETd-246 has been shown to exhibit superior selectivity, potency, and antitumor activity in TNBC cells, inducing degradation of BET proteins at low nanomolar concentrations, resulting in robust growth inhibition and apoptosis. This is more potent and effective than its parental BET inhibitor compound BETi-211. BETd-246 also demonstrated significant antitumor activities in multiple murine xenograft models of human breast cancer (Bai et al., 2017).
In a separate study, BETd-246's therapeutic potential and mechanisms of action in TNBC were investigated. It was found that BETd-246 induces distinct transcriptional responses compared to BET BD inhibition in TNBC cell lines. Degradation of BET proteins by BETd-246 elicits differential regulation of proliferation and survival-related genes, with the down-regulation of MCL1 playing a key role in apoptosis induction in TNBC cell lines (Bai et al., 2017).
In a study on the efficacy of small molecule inhibitors in MCC, BETd-246 was found to be significantly more sensitive than BET inhibitor treatment. It resulted in a loss of “MCC signature” genes irrespective of Merkel cell polyomavirus (MCPyV) status, pointing to the potential utility of BET degraders for treating MCC (Choi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H55N11O10/c1-5-58-37(25-33(56-58)28-11-12-28)52-43-41-30-24-36(65-4)31(39-26(2)57-69-27(39)3)23-34(30)51-42(41)54-44(55-43)46(62)50-16-8-18-67-20-22-68-21-19-66-17-7-15-49-32-10-6-9-29-40(32)48(64)59(47(29)63)35-13-14-38(60)53-45(35)61/h6,9-10,23-25,28,35,49H,5,7-8,11-22H2,1-4H3,(H,50,62)(H,53,60,61)(H2,51,52,54,55) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJMFVWHCPNMRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCOCCOCCOCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H55N11O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 131698640 |
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